molecular formula C18H23N3O4 B2875162 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034331-17-2

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2875162
CAS No.: 2034331-17-2
M. Wt: 345.399
InChI Key: QDCSUKOTJKNULW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the two ring structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure. Compounds with similar structures are often involved in reactions with nucleophiles and electrophiles, and may undergo substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Structural Insights

Research on the synthesis and spatial structure of related compounds emphasizes the importance of piperidine and imidazolidine cores in medicinal chemistry. For instance, the synthesis of piperidine-4-spiro-5′-imidazolidine-2′,4′-diones from methyl substituted 2-phenyl-4-hydroxypiperidines and 4-cyano-4-aminopiperidines showcases the versatility of these cores in producing compounds with potentially significant biological activities. These compounds' stereochemical composition and spatial structure have been elucidated using NMR data, providing valuable insights for further structural optimization and activity enhancement (Unkovskii et al., 1994).

Pharmacological Applications

On the pharmacological front, research has explored the potential therapeutic applications of compounds with piperidine and imidazolidine cores, particularly focusing on their affinity and selectivity towards certain receptors. Studies on arylpiperazine derivatives of phenytoin, for example, have investigated their affinity for 5-HT1A and α1-adrenoceptors. These studies provide a foundation for understanding how modifications in the piperidine and imidazolidine structures can affect biological activity and receptor selectivity. The development of compounds with significant affinity and selectivity for 5-HT1A receptors, highlighted by specific derivatives showing nanomolar range affinities, underscores the potential of these cores in designing receptor-targeted therapies (Handzlik et al., 2011).

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to provide details on its mechanism of action. Many compounds with similar structures are used in pharmaceuticals and may act by interacting with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions for this compound would depend on its properties and uses. If it has pharmaceutical applications, research might focus on improving its efficacy or reducing side effects .

Properties

IUPAC Name

1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-25-13-17(23)19-10-8-14(9-11-19)20-12-16(22)21(18(20)24)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCSUKOTJKNULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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